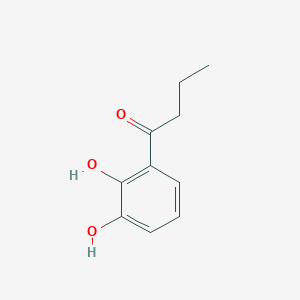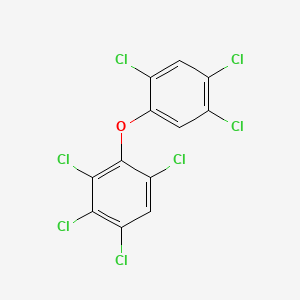
1,2,3,5-Tetrachloro-4-(2,4,5-trichlorophenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5-Tetrachloro-4-(2,4,5-trichlorophenoxy)benzene is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it highly chlorinated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetrachloro-4-(2,4,5-trichlorophenoxy)benzene typically involves the chlorination of precursor compounds. One common method is the electrophilic halogenation of benzenes and chlorobenzenes. For example, 1,2,3,5-tetrachlorobenzene can be synthesized by chlorinating 1,3,5-trichlorobenzene . The reaction conditions often include the use of chlorine gas and a catalyst such as iron(III) chloride to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,2,3,5-Tetrachloro-4-(2,4,5-trichlorophenoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form chlorinated quinones or reduction to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted chlorobenzenes, while oxidation can produce chlorinated quinones.
科学的研究の応用
1,2,3,5-Tetrachloro-4-(2,4,5-trichlorophenoxy)benzene has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism of action of 1,2,3,5-Tetrachloro-4-(2,4,5-trichlorophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can affect cellular signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular function.
類似化合物との比較
Similar Compounds
1,2,4,5-Tetrachlorobenzene: A related compound with four chlorine atoms on the benzene ring, used as an intermediate in the production of pesticides.
1,2,4,5-Tetrachloro-3-nitrobenzene: Another similar compound used as a fungicide and in quantitative analysis by nuclear magnetic resonance.
Uniqueness
1,2,3,5-Tetrachloro-4-(2,4,5-trichlorophenoxy)benzene is unique due to its specific arrangement of chlorine atoms and the presence of a trichlorophenoxy group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
106220-85-3 |
|---|---|
分子式 |
C12H3Cl7O |
分子量 |
411.3 g/mol |
IUPAC名 |
1,2,3,5-tetrachloro-4-(2,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H3Cl7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H |
InChIキー |
WBKRPARQLGRVHF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



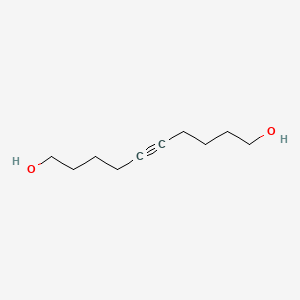
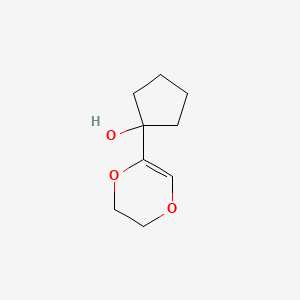
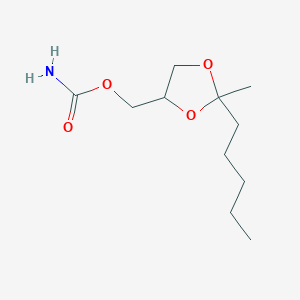
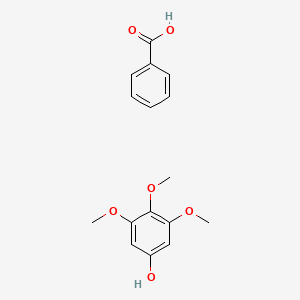
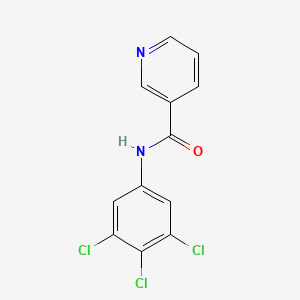

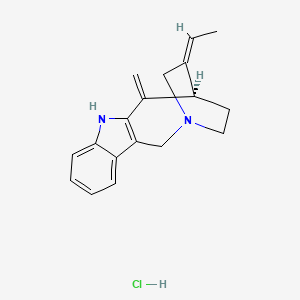
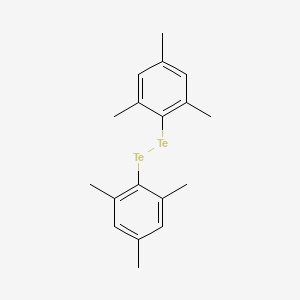


![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
